5alpha-Androstane

Catalog No.
S575261
CAS No.
438-22-2
M.F
C19H32
M. Wt
260.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5alpha-Androstane

CAS Number

438-22-2

Product Name

5alpha-Androstane

IUPAC Name

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

InChI

InChI=1S/C19H32/c1-18-11-5-7-16(18)15-9-8-14-6-3-4-12-19(14,2)17(15)10-13-18/h14-17H,3-13H2,1-2H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

QZLYKIGBANMMBK-UGCZWRCOSA-N

SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Synonyms

5 alpha-androstane, androstane, androstane, (5alpha)-isomer, androstane, (5beta)-isomer

Canonical SMILES

CC12CCCC1C3CCC4CCCCC4(C3CC2)C

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3CC2)C

The exact mass of the compound 5alpha-Androstane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49000. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Supplementary Records. It belongs to the ontological category of androstane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

5alpha-Androstane is the fully saturated C19 steroid hydrocarbon featuring a trans-fused A/B ring system, which imparts a characteristically flat and rigid molecular structure.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs_w_iuVTH_9PG-qZ_59mWUv3-wBqVanWSWg9RhdroB5jTMJMlNB35hIeAa6sGHD-2qwuVzX1fuQunJTEAP5C06_-vmrN_xmzuHFgtaSyuGDGXKsdGlGYdfbDKNQuLVYKsQg%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPoWZVhASw_7msKzf9LH7hJtdfHejCRILBSAoxvf54tyzDYMmenAO_yLSbxiFlsIXYZd5z9EYQtiup6wumAT5rCxfV2BbqP2IwXF4CfCS__x_CvUqR1Jw6rxQkDSyUsZjSWGM%3D)] Unlike its parent compound testosterone or its metabolites, 5alpha-Androstane lacks oxygenated functional groups, rendering it biologically inert in most androgenic pathways. This makes it a critical procurement choice as a non-hormonal, metabolically stable steroid backbone for synthetic derivatization and an essential negative control or reference standard in analytical and biological assays where the influence of a steroid's core geometry, separate from its hormonal activity, is under investigation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs_w_iuVTH_9PG-qZ_59mWUv3-wBqVanWSWg9RhdroB5jTMJMlNB35hIeAa6sGHD-2qwuVzX1fuQunJTEAP5C06_-vmrN_xmzuHFgtaSyuGDGXKsdGlGYdfbDKNQuLVYKsQg%3D%3D)]

Substituting 5alpha-Androstane with its stereoisomer, 5beta-Androstane (etiocholane), is unsuitable for most applications due to fundamental differences in molecular shape; the trans-fusion of the A/B rings in the 5-alpha isomer results in a planar structure, whereas the cis-fusion in the 5-beta isomer creates a significantly bent molecule.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGs_w_iuVTH_9PG-qZ_59mWUv3-wBqVanWSWg9RhdroB5jTMJMlNB35hIeAa6sGHD-2qwuVzX1fuQunJTEAP5C06_-vmrN_xmzuHFgtaSyuGDGXKsdGlGYdfbDKNQuLVYKsQg%3D%3D)] This geometric distinction critically alters crystal packing, melting point, and chromatographic behavior, making them easily separable and functionally distinct.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-yzcQZuLeKRsq7c2FJ8dM0vbI7W-KjrRIIPKSDsbXw0qhtPjdPXqZGWb7oYGGpGfL9J4DZyBUNvCTKZcnG6yv8qmH66nTBGDtAs9VzZCPp2vmzX1XPRR7uZf7QEpumRGjLU%3D)] Using functionalized analogs like androsterone or unsaturated precursors like testosterone introduces reactive hydroxyl/keto groups and hormonal activity, fundamentally compromising applications that require a chemically inert and non-biologically active steroid scaffold for use as a negative control or a stable synthetic starting material.

Superior Thermal Stability Over its 5-beta Stereoisomer

The planar geometry of 5alpha-Androstane, resulting from its trans-fused A/B rings, allows for more efficient crystal lattice packing compared to the bent structure of its 5beta-Androstane isomer. This leads to a distinct and higher melting point, a critical parameter for processability and thermal applications. The reported melting point for 5alpha-Androstane is 48-50°C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0EWK6jT2eddpgwllDvncwsv84RBiDCSUDcS8lEC5uUIEnNIFrvXwDekAZbUhkYx5TO9dG8_NrwvqswkinwImEzClI6LE1cf15zH6quTegNxh87bijqDCQuQLgVz51Xpt7sqV2Ni0k6n5J63I%3D)]

Evidence DimensionMelting Point (°C)
Target Compound Data48-50 °C
Comparator Or Baseline5beta-Androstane: 32-34 °C
Quantified Difference~16 °C higher than 5beta-Androstane
ConditionsStandard atmospheric pressure.

This significant difference in melting point is a key differentiator for material selection in applications requiring specific thermal properties or for ensuring phase purity during synthesis and formulation.

Baseline Chromatographic Resolution for Isomer-Specific Assays

In analytical settings, the structural difference between 5alpha- and 5beta-androstane isomers is leveraged for their complete separation. Gas chromatography (GC) methods reliably resolve metabolites of the 5-alpha and 5-beta series, establishing 5alpha-Androstane as an essential, distinct reference standard.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-yzcQZuLeKRsq7c2FJ8dM0vbI7W-KjrRIIPKSDsbXw0qhtPjdPXqZGWb7oYGGpGfL9J4DZyBUNvCTKZcnG6yv8qmH66nTBGDtAs9VzZCPp2vmzX1XPRR7uZf7QEpumRGjLU%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHkVi52sU7X4Dhv3kfHrqqVldT3_LfjO8Rn7CHjuMNAP2LGhl-ttEOF2INb-Tat83Le1pMmVdSQVHPCcoxYcnzPz0YD5u6h6Cc-wfVdXHRFPP0ZH14eaa2S25w9jKscYMbs8ls%3D)] The ability to achieve baseline separation is fundamental for the accurate quantification of steroid metabolic pathways where the ratio of 5-alpha to 5-beta products is diagnostically significant.

Evidence DimensionChromatographic Resolvability
Target Compound DataServes as a distinct, resolvable peak in GC-MS
Comparator Or Baseline5beta-Androstane and related metabolites, which elute at different retention times
Quantified DifferenceSufficiently different retention times to allow for baseline separation and individual quantification
ConditionsCapillary gas chromatography-mass spectrometry (GC-MS) analysis of steroid profiles.

For any laboratory performing steroid profiling or metabolomics, procuring the pure 5alpha-Androstane isomer is non-negotiable for use as a reference standard to ensure accurate peak identification and quantification.

Established Biological Inertness for Use as a Non-Hormonal Control

Unlike testosterone and its potent metabolite 5alpha-dihydrotestosterone (DHT), the saturated hydrocarbon 5alpha-Androstane lacks the functional groups necessary for significant binding to the androgen receptor.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPoWZVhASw_7msKzf9LH7hJtdfHejCRILBSAoxvf54tyzDYMmenAO_yLSbxiFlsIXYZd5z9EYQtiup6wumAT5rCxfV2BbqP2IwXF4CfCS__x_CvUqR1Jw6rxQkDSyUsZjSWGM%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFnkOld5abefy7R6xs2OfMLoJ7pX8VBjh92jNB0fj2tnfMLXK-K2SgRShQx2Y1ckjSWwx_0kdKyfKB1qSFA9tAObuOXMC_Gjc3JEmnExW8pN4jPZMvSWjNcEGwrj_DaL-wPrA%3D%3D)] While DHT binds with high affinity, and testosterone binds effectively, 5alpha-Androstane serves as an ideal negative control. Its use allows researchers to confirm that an observed biological effect is specifically due to androgen receptor activation by an active ligand, rather than a non-specific effect of the steroid core structure.

Evidence DimensionRelative Androgen Receptor Binding Affinity
Target Compound DataNegligible / Not reported as an active binder
Comparator Or Baseline5alpha-Dihydrotestosterone (DHT) is a high-affinity ligand; Testosterone is a moderate-to-high affinity ligand.
Quantified DifferenceFunctionally inactive at the androgen receptor compared to hormonally active steroids.
ConditionsIn vitro receptor binding assays.

Procuring 5alpha-Androstane is essential for validating the specificity of androgenic responses in cellular and molecular biology experiments, preventing misinterpretation of data.

Analytical Reference Standard in Steroid Metabolomics

As a certified reference material for the unambiguous identification and quantification of the 5-alpha steroid backbone in complex biological matrices via GC-MS or LC-MS.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGc-yzcQZuLeKRsq7c2FJ8dM0vbI7W-KjrRIIPKSDsbXw0qhtPjdPXqZGWb7oYGGpGfL9J4DZyBUNvCTKZcnG6yv8qmH66nTBGDtAs9VzZCPp2vmzX1XPRR7uZf7QEpumRGjLU%3D)] Its distinct retention time relative to its 5-beta isomer and other metabolites makes it indispensable for clinical and forensic assays monitoring steroid metabolism.

Negative Control for In Vitro and In Vivo Androgen Studies

For use as a non-androgenic control to differentiate specific androgen receptor-mediated events from non-specific effects of the steroidal structure in cell culture or animal models.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHo-YfodvuAtks-MwMKiOkqsv9ogcSEyYUO-XGZdsBmTqBw9VNlV2cL6W0bDRUzstymmw0I79pFT4KX5ZtrX8PXPTNKT6qyekg8YfUJoSy6pA3y305Sn0UOhQhiAyQrKSQZbQpdJuEFIZ8Q2nvqmdNE)] Its structural similarity but functional inertness provides the rigor needed to validate findings in endocrinology and cancer research.

Scaffold for Synthesis of Non-Hormonal Steroidal Derivatives

As a stable, non-metabolizable starting material for the synthesis of novel steroidal compounds where the rigid, planar scaffold is desired for structural purposes (e.g., in materials science or supramolecular chemistry) without introducing confounding hormonal activity.

XLogP3

7.6

Melting Point

64.625 °C

UNII

KT649U81FE

Other CAS

438-22-2

Biological Half Life

46.77 Days

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

Dates

Last modified: 08-15-2023

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